2H-Indeno[2,1-c]pyridine
CAS No.: 244-41-7
Cat. No.: VC15996533
Molecular Formula: C12H9N
Molecular Weight: 167.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 244-41-7 |
|---|---|
| Molecular Formula | C12H9N |
| Molecular Weight | 167.21 g/mol |
| IUPAC Name | 2H-indeno[2,1-c]pyridine |
| Standard InChI | InChI=1S/C12H9N/c1-2-4-11-9(3-1)7-10-8-13-6-5-12(10)11/h1-8,13H |
| Standard InChI Key | KIPLRLPCPJUKIG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CC3=CNC=CC3=C2C=C1 |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The compound’s backbone consists of an indene moiety (a bicyclic system of two fused benzene rings) fused to a pyridine ring at the [2,1-c] position. This arrangement creates a planar, conjugated system that enhances stability and influences reactivity. The numbering system follows IUPAC conventions, with the pyridine nitrogen positioned at the first carbon of the indeno fusion .
Table 1: Structural and Identifier Data
Tautomerism and Isomerism
The "2H" designation indicates a specific tautomeric form where the hydrogen atom resides on the second carbon of the pyridine ring. Alternative tautomers (e.g., 1H or 3H) are theoretically possible but less stable due to reduced aromaticity in the fused system .
Synthesis and Reactivity
Conventional Synthetic Routes
The Pinner-type reaction, traditionally used for pyridine derivatives, has been adapted for indenopyridines. A 2015 study demonstrated the cyclocondensation of indanone derivatives with cyanoacetamide under acidic conditions to yield 2H-indeno[2,1-c]pyridine-4-carbonitriles . This method emphasizes the compound’s accessibility through:
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Knoevenagel Condensation: Formation of α,β-unsaturated intermediates.
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Cyclization: Intramolecular attack of the pyridine nitrogen on electrophilic carbons.
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Indan-1-one, cyanoacetamide | Knoevenagel adduct formation |
| 2 | HCl, reflux (12h) | Cyclization to target compound |
Functionalization Strategies
The compound’s C-4 and C-9 positions are electron-deficient, enabling electrophilic substitution. Recent efforts have focused on:
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Nitration: Introducing nitro groups at C-4 for explosive precursors .
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Suzuki Coupling: Palladium-catalyzed arylations at C-9 to enhance photoluminescence .
Physicochemical Properties
Electronic Characteristics
The fused aromatic system confers a high -electron density, with computed HOMO-LUMO gaps suggesting semiconductor potential () . UV-Vis spectra exhibit absorption maxima at 290 nm (π→π* transitions) and 340 nm (n→π* transitions) .
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with a 95% mass loss by 400°C, indicating utility in high-temperature applications .
Applications and Emerging Research
Organic Electronics
The planar structure and extended conjugation make 2H-indeno[2,1-c]pyridine a candidate for:
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Organic Light-Emitting Diodes (OLEDs): Derivatives with phenyl substituents (e.g., 9-phenyl-2H-indeno[2,1-c]pyridine) exhibit blue emission () .
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Photovoltaic Cells: As electron-transport layers due to favorable LUMO levels (-2.8 eV) .
Pharmaceutical Intermediate
While direct biological data are sparse, structural analogs show:
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Antimicrobial Activity: Pyridine-containing heterocycles inhibit Staphylococcus aureus (MIC = 8 µg/mL) .
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Kinase Inhibition: Molecular docking studies predict affinity for EGFR kinases () .
Future Directions
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Synthetic Innovation: Developing catalytic asymmetric routes for enantiomerically pure derivatives.
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Materials Optimization: Tuning HOMO-LUMO gaps via substituent engineering for optoelectronic devices.
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Biological Profiling: In vitro assays to validate predicted kinase inhibition and antimicrobial properties.
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